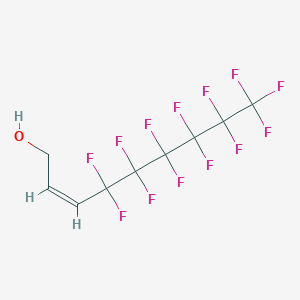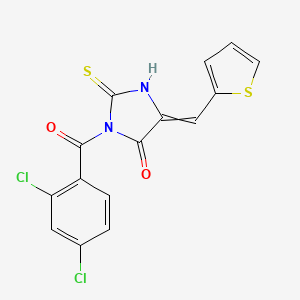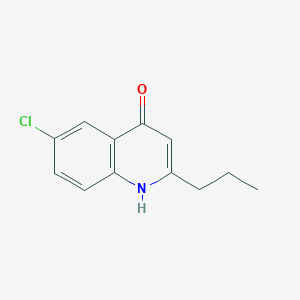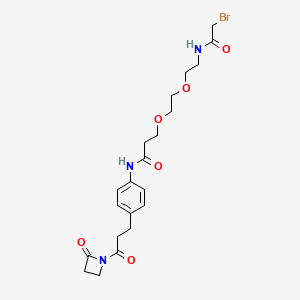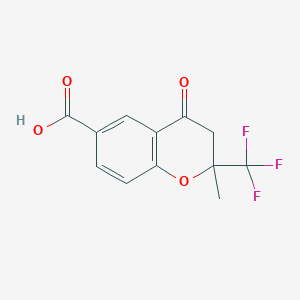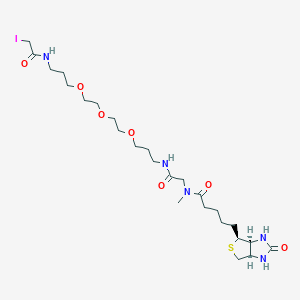
N'-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of an iodoacetamido group, a trioxatridecanyl chain, and a biotinylglycinamide moiety. Its unique structure allows it to interact with biological molecules, making it valuable in biochemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide typically involves multiple steps, starting with the preparation of the trioxatridecanyl chain. This chain is then functionalized with an iodoacetamido group through a nucleophilic substitution reaction. The final step involves coupling the functionalized chain with biotinylglycinamide under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the biotinylglycinamide moiety.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles. Reaction conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while hydrolysis can produce smaller fragments of the original compound.
Scientific Research Applications
N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide has a wide range of applications in scientific research:
Biochemistry: It is used as a labeling reagent for proteins and nucleic acids, allowing for the study of biomolecular interactions.
Cell Biology: The compound can be used to track cellular processes and protein localization through biotin-streptavidin interactions.
Industry: The compound is used in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide involves its ability to form covalent bonds with target biomolecules. The iodoacetamido group reacts with thiol groups on proteins, forming stable thioether bonds. This covalent modification can alter the function or localization of the target protein, allowing researchers to study its role in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(13-Iodoacetamido-4,7,10-trioxatridecanyl)biotinylamide
- N-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methylglycinamide
- N-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-biotinylglycinamide
Uniqueness
N’-(13-Iodoacetamido-4,7,10-trioxatridecanyl)-N-methyl-N-biotinylglycinamide is unique due to its combination of an iodoacetamido group, a trioxatridecanyl chain, and a biotinylglycinamide moiety. This unique structure allows it to interact with a wide range of biomolecules, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C25H44IN5O7S |
|---|---|
Molecular Weight |
685.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-[2-[2-[3-[(2-iodoacetyl)amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]-N-methylpentanamide |
InChI |
InChI=1S/C25H44IN5O7S/c1-31(23(34)7-3-2-6-20-24-19(18-39-20)29-25(35)30-24)17-22(33)28-9-5-11-37-13-15-38-14-12-36-10-4-8-27-21(32)16-26/h19-20,24H,2-18H2,1H3,(H,27,32)(H,28,33)(H2,29,30,35)/t19-,20-,24-/m0/s1 |
InChI Key |
QCCPLGMDBLUCGS-SKPFHBQLSA-N |
Isomeric SMILES |
CN(CC(=O)NCCCOCCOCCOCCCNC(=O)CI)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
CN(CC(=O)NCCCOCCOCCOCCCNC(=O)CI)C(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)

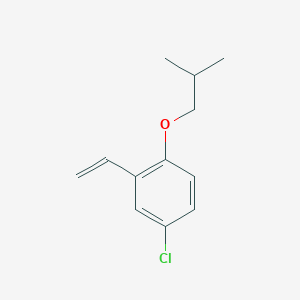
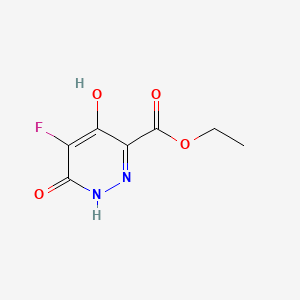
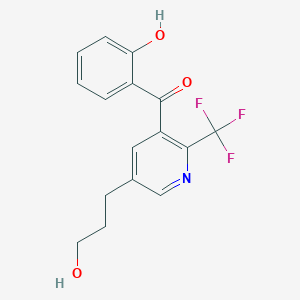

![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
